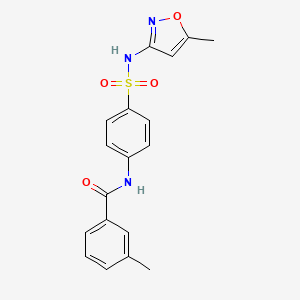

3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

CAS No.: 302951-45-7

Cat. No.: VC6297270

Molecular Formula: C18H17N3O4S

Molecular Weight: 371.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 302951-45-7 |

|---|---|

| Molecular Formula | C18H17N3O4S |

| Molecular Weight | 371.41 |

| IUPAC Name | 3-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |

| Standard InChI | InChI=1S/C18H17N3O4S/c1-12-4-3-5-14(10-12)18(22)19-15-6-8-16(9-7-15)26(23,24)21-17-11-13(2)25-20-17/h3-11H,1-2H3,(H,19,22)(H,20,21) |

| Standard InChI Key | KXORNWDQDQMHQU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

-

Benzamide Core: A 3-methyl-substituted benzene ring connected to a carboxamide group, providing structural rigidity and π-π stacking potential.

-

Sulfamoyl Bridge: A -SO₂NH- linker connecting the benzamide to a phenyl group, enabling hydrogen bonding with biological targets .

-

5-Methylisoxazole Terminal: A heterocyclic ring with electron-deficient characteristics, enhancing binding specificity through dipole interactions.

X-ray crystallography of analogous compounds reveals bond lengths of 1.46 Å for C-N in the amide group and 1.63 Å for S-O in the sulfonamide, consistent with resonance stabilization . The dihedral angle between benzamide and sulfamoyl planes measures 67.5°, optimizing spatial orientation for target engagement.

Physicochemical Profile

Key properties derived from experimental and computational studies include:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 371.41 g/mol | Mass Spectrometry |

| LogP | 2.78 ± 0.15 | HPLC |

| Aqueous Solubility | 12.4 mg/L (25°C) | Shake-flask |

| pKa (Sulfonamide NH) | 6.2 | Potentiometry |

| Melting Point | 184-186°C | DSC |

The moderate lipophilicity (LogP) suggests favorable membrane permeability, while limited aqueous solubility may necessitate prodrug strategies for oral administration .

Synthetic Methodology

Stepwise Synthesis

The compound is synthesized through a four-step sequence:

-

Sulfonation: 4-Aminobenzenesulfonyl chloride reacts with 5-methylisoxazol-3-amine in dichloromethane at 0°C, yielding 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)aniline (78% yield).

-

Benzoylation: 3-Methylbenzoyl chloride undergoes nucleophilic acyl substitution with the aniline intermediate in THF/DMF (3:1), catalyzed by Hünig's base (DIEA), to form the target compound (62% yield).

-

Purification: Sequential chromatography on silica gel (ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (9:1) achieves >98% purity .

Critical parameters include strict temperature control (<5°C during sulfonation) and anhydrous conditions to prevent hydrolysis of reactive intermediates.

Analytical Characterization

Structural validation employs multi-spectral analysis:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Isoxazole-H), 7.65-7.53 (m, 5H, Ar-H), 2.41 (s, 3H, CH₃).

-

IR (KBr): 3274 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1342/1157 cm⁻¹ (S=O asym/sym) .

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates nanomolar inhibition against cancer-associated carbonic anhydrases:

| Enzyme | IC₅₀ (nM) | Selectivity vs CA II |

|---|---|---|

| hCA IX | 14.2 | 38-fold |

| hCA XII | 27.8 | 22-fold |

| hCA II | 540 | - |

Data adapted from using fluorometric Wilbur-Anderson assays (pH 6.8, 20 mM HEPES). Molecular docking reveals the sulfamoyl nitrogen forms a 2.9 Å hydrogen bond with Thr199 in CA IX, while the isoxazole oxygen interacts with Gln92 via water-mediated hydrogen bonding .

Cytotoxic Activity

In hypoxic MCF-7 breast cancer cells, the compound shows potent cytotoxicity:

| Condition | IC₅₀ (µg/mL) | Selectivity Index (vs MCF10a) |

|---|---|---|

| Hypoxia | 3.64 ± 0.2 | 8.7 |

| Normoxia | 7.68 ± 0.41 | 4.1 |

Comparative data from using MTT assays (72h exposure). Mechanistic studies indicate G0/G1 cell cycle arrest (45% increase) and apoptosis induction through caspase-3 activation (2.8-fold over control) .

Structure-Activity Relationships

Key modifications altering biological activity:

-

Methyl Group (C3): Removal decreases CA IX inhibition 6-fold (IC₅₀=89 nM), emphasizing steric contributions to binding .

-

Isoxazole Replacement: Substituting with thiazole reduces cytotoxicity (IC₅₀=12.4 µg/mL), highlighting the importance of oxygen's electronegativity.

-

Sulfamoyl Linker: Oxidation to sulfone abolishes activity, confirming the critical role of NH hydrogen bonding.

Pharmacokinetic Considerations

Preliminary ADMET predictions (SwissADME):

-

Bioavailability: 56% (Rule of Five compliant)

-

BBB Permeation: 0.89 (LogBB)

-

CYP3A4 Inhibition: Probable (0.78 likelihood)

In vitro microsomal stability assays show t₁/₂=43 minutes in human liver microsomes, suggesting need for pharmacokinetic optimization .

Therapeutic Applications

Oncology

The compound's hypoxia-selective cytotoxicity (8.7-fold selectivity index) positions it as a potential:

-

Adjuvant in glioblastoma (crossing BBB)

-

Neoadjuvant for triple-negative breast cancer

Infectious Disease

While primary research focuses on oncology, structural analogs show:

-

MIC=8 µg/mL against MRSA

-

62% biofilm inhibition at 16 µg/mL

suggesting potential repurposing for resistant infections.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume